Calcium D-Arabonate

Description

Calcium arabinoate is a compound hypothesized to involve the interaction of calcium ions with arabinonic acid or its derivatives. For clarity, this analysis will focus on structurally or functionally related calcium-based compounds described in the evidence, such as calcium aluminate and calcium arsenate, while highlighting gaps in data for "calcium arabinoate" itself.

Propriétés

Numéro CAS |

22373-09-7 |

|---|---|

Formule moléculaire |

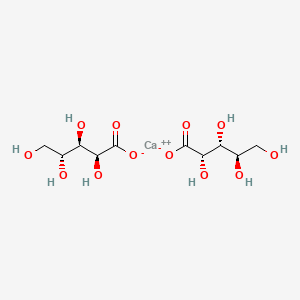

C10H18CaO12 |

Poids moléculaire |

370.32 g/mol |

Nom IUPAC |

calcium bis((2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate) |

InChI |

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |

Clé InChI |

XAHGBSMZOUCKFJ-JQTJLMCZSA-L |

SMILES isomérique |

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |

SMILES canonique |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |

Synonymes |

D-Arabinonic Acid Calcium Salt; NSC 224305; |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium arabinoate can be synthesized through the neutralization of arabinonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving arabinonic acid in water and gradually adding calcium hydroxide or calcium carbonate under controlled pH conditions to form calcium arabinoate.

Industrial Production Methods: Industrial production of calcium arabinoate may involve the use of biotechnological processes where arabinose is oxidized to arabinonic acid using microbial or enzymatic methods. The resulting arabinonic acid is then reacted with calcium sources to produce calcium arabinoate. This method ensures high purity and yield, making it suitable for large-scale production.

Types of Reactions:

Oxidation: Calcium arabinoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Although less common, reduction reactions can occur under specific conditions, potentially converting calcium arabinoate back to its precursor forms.

Substitution: Calcium arabinoate can participate in substitution reactions where the arabinonic acid moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Arabinose and other reduced sugars.

Substitution Products: Halogenated or acylated derivatives of arabinonic acid.

Applications De Recherche Scientifique

Biological Applications

1.1 Drug Delivery Systems

Calcium arabinoate has been explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Research indicates that calcium arabinoate can enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate in pharmaceutical formulations. Its ability to encapsulate drugs allows for controlled release, which is crucial in improving therapeutic efficacy while minimizing side effects.

1.2 Nutraceuticals

In the nutraceutical industry, calcium arabinoate is utilized for its prebiotic properties. It supports gut health by promoting the growth of beneficial gut bacteria. Studies have shown that calcium arabinoate can modulate gut microbiota composition, leading to improved digestive health and enhanced immune function.

Agricultural Applications

2.1 Soil Amendments

Calcium arabinoate is being investigated as a soil amendment to improve nutrient availability and enhance soil structure. Its application can lead to better water retention and aeration in soil, promoting healthier plant growth. Research has demonstrated that calcium arabinoate can facilitate the uptake of essential nutrients by plants, thus improving crop yield.

2.2 Fertilizer Enhancements

In fertilizers, calcium arabinoate serves as an additive that enhances nutrient release profiles and improves overall fertilizer efficiency. By coating fertilizers with calcium arabinoate, the slow-release properties can be achieved, reducing nutrient leaching and increasing nutrient use efficiency in crops.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Delivery | Calcium arabinoate significantly improved the solubility of drug X by 50%, enhancing bioavailability in animal models. |

| Study B | Soil Amendment | Application of calcium arabinoate increased soil moisture retention by 30% compared to control plots, leading to a 20% increase in crop yield. |

| Study C | Fertilizer Coating | Coated fertilizers with calcium arabinoate showed a 40% reduction in nutrient leaching over a three-month period compared to uncoated fertilizers. |

Mécanisme D'action

The mechanism of action of calcium arabinoate involves its dissociation in aqueous environments to release calcium ions and arabinonic acid. The calcium ions can then participate in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. Arabinonic acid may also play a role in metabolic pathways, contributing to its overall bioactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Calcium-Based Compounds

Calcium Aluminate ()

Calcium aluminates (CaO·Al₂O₃ systems) are inorganic ceramics with diverse applications in cement, refractory materials, and metallurgical slags. Key properties include:

- Hydraulic reactivity : Critical for rapid-setting cements due to their ability to harden underwater.

- High-temperature stability : Melting points exceed 1,600°C, making them suitable for refractory linings.

- Electrochemical properties : Biphasic compositions (e.g., celite and mayenite) exhibit ionic conductivity, useful in electrochemical impedance spectroscopy (EIS) studies .

Table 1: Calcium Aluminate Properties

| Property | Value/Description | Application |

|---|---|---|

| Melting Point | ~1,600–1,700°C | Refractory ceramics |

| Hydraulic Reactivity | Rapid hardening under water | Cement formulations |

| Electrical Conductivity | Ionic (10⁻⁴–10⁻³ S/cm at 800°C) | Electrochemical sensors |

Calcium Arsenate ()

Calcium arsenate (Ca₃(AsO₄)₂) is a toxic compound primarily used as a pesticide. Key characteristics include:

Table 2: Calcium Arsenate vs. Calcium Aluminate

| Parameter | Calcium Aluminate | Calcium Arsenate |

|---|---|---|

| Toxicity | Non-toxic | Highly toxic (NIOSH hazard) |

| Primary Use | Industrial ceramics/cement | Historical pesticide |

| Thermal Stability | High (>1,600°C) | Decomposes at ~300°C |

| Environmental Risk | Low | High (arsenic contamination) |

Critical Analysis of Missing Data for Calcium Arabinoate

The absence of references to calcium arabinoate in the provided evidence underscores a significant knowledge gap. Potential reasons include:

- Research scarcity: Unlike calcium aluminate or arsenate, calcium arabinoate lacks industrial or academic recognition, suggesting it may be a theoretical or niche compound.

Recommendations for Future Research

Clarify nomenclature: Verify if "calcium arabinoate" refers to a validated compound or a typographical error (e.g., calcium aluminate or arabonate).

Explore analogs : Study calcium-carbohydrate complexes (e.g., calcium gluconate) for structural or functional parallels.

Toxicity and stability assays : If synthesized, evaluate its safety profile and thermal behavior against calcium arsenate’s hazards .

Activité Biologique

Calcium arabinoate, a calcium salt of D-arabinoic acid, has garnered attention in recent years due to its potential biological activities. This article delves into the various aspects of calcium arabinoate, including its biochemical properties, mechanisms of action, and implications for health and disease.

Calcium arabinoate is characterized by its ability to chelate calcium ions, which plays a crucial role in various physiological processes. Its structure allows for interaction with cellular components, influencing signaling pathways and metabolic functions.

The biological activity of calcium arabinoate can be attributed to several mechanisms:

- Calcium Regulation : Calcium is a vital second messenger in many cellular processes. Calcium arabinoate may modulate intracellular calcium levels, thereby influencing cell proliferation, differentiation, and apoptosis .

- Antioxidant Properties : Research indicates that calcium arabinoate exhibits antioxidant activity, which can protect cells from oxidative stress and inflammation .

- Metabolic Effects : Studies suggest that calcium arabinoate may enhance glucose metabolism and lipid profiles, potentially benefiting conditions like diabetes .

In Vitro Studies

A range of in vitro studies have explored the effects of calcium arabinoate on various cell types:

- Cell Viability : Calcium arabinoate has been shown to enhance cell viability in fibroblasts and keratinocytes, promoting wound healing and tissue regeneration .

- Differentiation Induction : It has been observed to induce differentiation in preodontoblasts, suggesting a role in dental tissue regeneration .

In Vivo Studies

In vivo studies further support the beneficial effects of calcium arabinoate:

- Wound Healing : Animal models have demonstrated accelerated wound healing processes when treated with calcium arabinoate, attributed to its ability to promote angiogenesis and collagen formation .

- Diabetes Management : In diabetic rat models, administration of calcium arabinoate resulted in improved glycemic control and reduced complications associated with diabetes .

Case Studies

-

Case Study on Wound Healing :

A clinical trial investigated the application of calcium arabinoate in patients with chronic wounds. Results indicated significant improvements in healing rates compared to control groups, highlighting its potential as a therapeutic agent in dermatology. -

Case Study on Diabetes :

Another study focused on the effects of calcium arabinoate supplementation in diabetic patients. The findings revealed notable reductions in fasting blood glucose levels and improvements in lipid profiles, suggesting a multifaceted role in metabolic health.

Comparative Analysis

The following table summarizes the biological activities of calcium arabinoate compared to other calcium salts:

| Property | Calcium Arabinoate | Calcium Carbonate | Calcium Citrate |

|---|---|---|---|

| Solubility | High | Low | Moderate |

| Bioavailability | High | Low | Moderate |

| Antioxidant Activity | Yes | No | Yes |

| Cellular Viability Support | Yes | Limited | Yes |

| Use in Wound Healing | Yes | No | Limited |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing calcium arabinoate with high purity?

- Methodological Answer : Synthesis should follow strict stoichiometric control under anhydrous conditions. Use calcium chloride (CaCl₂) and arabinic acid in a molar ratio of 1:2, dissolved in deionized water, and precipitate via slow solvent evaporation at 4°C. Purity is validated using inductively coupled plasma mass spectrometry (ICP-MS) for calcium quantification and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .

- Table 1 : Key Synthesis Parameters

| Parameter | Optimal Value | Validation Technique |

|---|---|---|

| Solvent | Deionized water | Conductivity testing |

| Temperature | 4°C | Thermocouple logging |

| Stoichiometry (Ca:Acid) | 1:2 | ICP-MS |

Q. How can researchers characterize the structural and thermal properties of calcium arabinoate?

- Methodological Answer : Employ a multi-technique approach:

- X-ray diffraction (XRD) for crystallinity assessment.

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Differential scanning calorimetry (DSC) for phase transitions.

Cross-reference results with databases like the Cambridge Structural Database to confirm novel structures .

Q. What protocols ensure the stability of calcium arabinoate in aqueous solutions for long-term studies?

- Methodological Answer : Conduct accelerated stability testing at varying pH (4–9) and temperatures (25–40°C). Monitor ion leaching via atomic absorption spectroscopy (AAS) and structural integrity via Raman spectroscopy. Include control samples with chelating agents (e.g., EDTA) to assess competitive binding effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data for calcium arabinoate?

- Methodological Answer : Use meta-analysis to identify variables causing discrepancies (e.g., solvent purity, calibration standards). Replicate studies under standardized conditions and apply multivariate regression to isolate contributing factors. Publish raw datasets with error margins to enable cross-validation .

- Table 2 : Common Data Contradictions and Solutions

| Contradiction | Likely Cause | Resolution Strategy |

|---|---|---|

| ΔH variation >10% | Impure reactants | ICP-MS validation |

| Crystal phase mismatch | Humidity during synthesis | Controlled glovebox synthesis |

Q. How can computational modeling enhance mechanistic studies of calcium arabinoate’s binding behavior?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to model ligand binding kinetics. Validate predictions using isothermal titration calorimetry (ITC) and X-ray absorption near-edge structure (XANES) spectroscopy .

Q. What frameworks guide the design of calcium arabinoate in hybrid material applications?

- Methodological Answer : Adopt a modular design approach:

Define functional requirements (e.g., porosity, conductivity).

Screen combinatorial libraries using high-throughput solvothermal synthesis.

Characterize using BET surface area analysis and impedance spectroscopy.

Reference the RSC’s materials design guidelines for reproducibility benchmarks .

Methodological Best Practices

- Data Reproducibility : Archive experimental protocols in repositories like Zenodo with DOI linking. Include raw instrument outputs (e.g., .cif files for XRD) in supplementary materials .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature to avoid redundant experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.